4-(Cyclopropylmethyl)-2-hydroxybenzenesulfonamide
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Overview
Description
4-(Cyclopropylmethyl)-2-hydroxybenzenesulfonamide is an organic compound featuring a cyclopropylmethyl group attached to a hydroxybenzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-2-hydroxybenzenesulfonamide typically involves the following steps:
Formation of Cyclopropylmethyl Bromide: Cyclopropylmethanol is reacted with hydrobromic acid to form cyclopropylmethyl bromide.
Nucleophilic Substitution: The cyclopropylmethyl bromide is then reacted with 2-hydroxybenzenesulfonamide in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-2-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of cyclopropylmethyl ketone or aldehyde derivatives.
Reduction: Formation of cyclopropylmethyl amine derivatives.
Substitution: Formation of substituted cyclopropylmethyl derivatives.
Scientific Research Applications
4-(Cyclopropylmethyl)-2-hydroxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with unique properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The hydroxybenzenesulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylmethyl)-2-hydroxybenzenesulfonamide: can be compared with other sulfonamide derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropylmethyl group can enhance the compound’s stability and binding properties compared to other similar compounds.
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c11-15(13,14)10-4-3-8(6-9(10)12)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2,(H2,11,13,14) |
InChI Key |
LHEQUGDSUKGQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC(=C(C=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
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